![molecular formula C16H23N5 B5679476 5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolylpyrimidine derivatives typically involves strategic reactions that introduce the pyrazole and pyrimidine moieties into the compound. For instance, copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been synthesized through reactions involving CuCl2 and a bidentate chelating pyrazolylpyrimidine ligand, leading to the formation of complexes with distinct molecular structures (Bushuev et al., 2010). Similarly, the synthesis of new thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives has been achieved by reacting various heterocyclic amines with specific precursors in the presence of piperidenium acetate (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolylpyrimidine derivatives is crucial for understanding their chemical behavior. X-ray diffraction studies have revealed that these compounds can adopt bidentate chelating coordination modes, forming metallocycles with transition metals. For example, copper(II) complexes with pyrazolylpyrimidine ligands have shown structures where the ligand coordinates through the N atoms of the pyrazole and pyrimidine rings, forming five-membered CuN3C metallocycles (Bushuev et al., 2010).
Chemical Reactions and Properties
Pyrazolylpyrimidine derivatives participate in various chemical reactions, leading to the formation of complexes with specific properties. For instance, the reaction of these ligands with copper(II) chloride can result in the formation of complexes with different stoichiometries and coordination modes. The chemical reactivity is influenced by the ligand's coordination mode and the metal ion's nature, leading to diverse structures and properties (Bushuev et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolylpyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, the introduction of specific substituents can enhance the water solubility of these compounds, making them suitable for various applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazolylpyrimidine derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structures. The presence of electron-donating or withdrawing groups can significantly affect their chemical behavior, leading to varied reactivity patterns (Bushuev et al., 2010).
Eigenschaften
IUPAC Name |
5-ethyl-2-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-2-14-12-17-16(18-13-14)20-9-4-15(5-10-20)6-11-21-8-3-7-19-21/h3,7-8,12-13,15H,2,4-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPPLZYIUZODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.